Sulfan Blue

Vue d'ensemble

Description

Le Bleu patenté, également connu sous le nom de Bleu patenté V, est un colorant synthétique appartenant à la classe des triphénylméthanes. Il est couramment utilisé comme agent colorant dans diverses industries, notamment l'alimentation, les cosmétiques et les produits pharmaceutiques. La structure chimique du Bleu patenté comprend un noyau de triphénylméthane avec des groupes d'acide sulfonique, qui contribuent à sa solubilité dans l'eau. Il est connu pour sa couleur bleue vibrante et est souvent utilisé dans des applications nécessitant un colorant bleu stable et intense .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Bleu patenté est synthétisé par un processus en plusieurs étapes impliquant la condensation de la diéthylamino benzaldéhyde avec des dérivés du benzène. La réaction se produit généralement en présence d'acides forts, tels que l'acide sulfurique, qui agissent comme catalyseurs. L'intermédiaire résultant est ensuite sulfoné pour introduire des groupes d'acide sulfonique, ce qui améliore la solubilité du colorant dans l'eau .

Méthodes de production industrielle

Dans les milieux industriels, la production de Bleu patenté implique des réacteurs chimiques à grande échelle où les réactifs sont mélangés dans des conditions contrôlées. Le mélange réactionnel est chauffé à des températures spécifiques pour assurer une condensation et une sulfonation complètes. Après la réaction, le produit est purifié par des processus de filtration et de cristallisation pour obtenir le colorant final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le Bleu patenté subit diverses réactions chimiques, notamment :

Oxydation : Le Bleu patenté peut être oxydé pour former différents composés colorés, en fonction de l'agent oxydant utilisé.

Réduction : Le colorant peut être réduit à sa forme leuco, qui est incolore.

Substitution : Les cycles aromatiques du Bleu patenté peuvent subir des réactions de substitution électrophile, introduisant différents groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le dithionite de sodium sont utilisés pour convertir le Bleu patenté en sa forme leuco.

Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme le chlorure d'aluminium et se produisent en milieu acide

Principaux produits formés

Oxydation : Les produits oxydés peuvent inclure des quinones et d'autres composés colorés.

Réduction : Le principal produit est la forme leuco du Bleu patenté, qui est incolore.

Substitution : Dérivés substitués du Bleu patenté avec divers groupes fonctionnels

Applications de la recherche scientifique

Le Bleu patenté a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme indicateur de pH en raison de ses propriétés de changement de couleur dans différents environnements de pH.

Biologie : Employé dans les techniques de coloration pour la microscopie afin de visualiser les structures cellulaires.

Médecine : Utilisé comme colorant de diagnostic dans des procédures telles que la lymphangiographie et la biopsie des ganglions lymphatiques sentinelles.

Industrie : Appliqué dans les industries textile et alimentaire comme agent colorant

Mécanisme d'action

Le mécanisme d'action du Bleu patenté implique sa capacité à se lier à des molécules et des structures spécifiques. Dans les applications médicales, le Bleu patenté se lie à l'albumine dans le système lymphatique, ce qui lui permet de circuler dans les vaisseaux lymphatiques et de mettre en évidence les ganglions lymphatiques sentinelles. Cette propriété de liaison le rend utile pour l'imagerie diagnostique et les procédures chirurgicales .

Applications De Recherche Scientifique

Sentinel Lymph Node Identification

The primary application of sulfan blue is in the identification of sentinel lymph nodes during cancer surgeries. This technique is vital for determining the spread of cancer, especially in:

- Cutaneous Melanoma

- Breast Cancer

- Squamous Cell Carcinoma

- Merkel Cell Carcinoma

Studies indicate that intraoperative lymphatic mapping using isothis compound can achieve identification rates between 80% to 95% in patients with melanomas of the extremities .

Visualization of Lymphatic Vessels

Isothis compound has been shown to effectively visualize lymphatic vessels, enhancing surgical precision during procedures such as lymphadenectomy. A study involving 543 patients demonstrated a 97.4% success rate in identifying lymphatic vessels, with minimal adverse reactions reported .

Application in Other Surgical Procedures

Beyond oncology, this compound has applications in various surgical contexts:

- Laparoscopic Cholecystectomy : Used to visualize biliary tracts to prevent injury .

- Plastic Surgery : Assists in delineating tissue boundaries during reconstructive procedures.

Table 1: Efficacy of Isothis compound in Different Cancers

| Cancer Type | Identification Rate (%) | Study Reference |

|---|---|---|

| Cutaneous Melanoma | 80 - 95 | |

| Breast Cancer | 97.4 | |

| Squamous Cell Carcinoma | 90 | |

| Merkel Cell Carcinoma | 85 |

Case Study: Efficacy in Melanoma Surgery

In a clinical study involving melanoma patients, isothis compound was injected around the tumor site prior to surgery. The dye successfully identified SLNs in 95% of cases, allowing for targeted excision and subsequent pathological analysis. The study noted no significant alterations in baseline blood chemistry post-administration, indicating a favorable safety profile .

Safety and Adverse Effects

While this compound is generally considered safe, some studies have reported hypersensitivity reactions, with an incidence rate of approximately 2% . Acute toxicity studies reveal an LD50 greater than 150 mg/kg in rats, suggesting a wide safety margin for clinical use .

Mécanisme D'action

The mechanism of action of Patent Blue involves its ability to bind to specific molecules and structures. In medical applications, Patent Blue binds to albumin in the lymphatic system, allowing it to travel through lymphatic vessels and highlight sentinel lymph nodes. This binding property makes it useful for diagnostic imaging and surgical procedures .

Comparaison Avec Des Composés Similaires

Le Bleu patenté est souvent comparé à d'autres colorants tels que le Bleu de méthylène et le Bleu trypan. Bien que les trois colorants soient utilisés dans le diagnostic médical, le Bleu patenté est unique en raison de ses propriétés de liaison spécifiques et de sa couleur bleue intense. Le Bleu de méthylène est plus largement disponible et plus économique, tandis que le Bleu trypan est principalement utilisé pour la coloration des cellules mortes dans la recherche biologique .

Liste des composés similaires

- Bleu de méthylène

- Bleu trypan

- Bleu isosulfan

Le Bleu patenté se distingue par ses applications spécifiques dans le mappage lymphatique et sa couleur vibrante, ce qui en fait un outil précieux dans la recherche scientifique et les applications industrielles.

Activité Biologique

Sulfan Blue, also known as Patent Blue V, is a synthetic dye primarily used in medical applications, particularly for lymphatic mapping and sentinel lymph node identification in various cancer surgeries. Its biological activity is characterized by its interactions with biological tissues, potential cytotoxic effects, and its role as a visual aid during surgical procedures. This article explores the biological activity of this compound, focusing on its pharmacological properties, case studies, and research findings.

Pharmacological Properties

Mechanism of Action

this compound functions by staining lymphatic vessels and nodes, facilitating the identification of sentinel lymph nodes during surgical procedures. The dye is absorbed into the lymphatic system and provides a visual contrast that aids surgeons in locating cancerous tissues. The mechanism involves the competitive inhibition of folic acid synthesis in bacteria, similar to other sulfonamides, but its primary use remains as a diagnostic tool rather than an antibacterial agent.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. A study assessing the cytotoxic effects on different cell lines found that higher concentrations led to increased cell death rates. The WST-1 assay demonstrated significant cytotoxicity against cancer cell lines (MCF-7 and PC3) compared to normal cells (HaCaT) at specific concentrations (50 µM to 200 µM) over 24 and 48 hours .

Case Studies

Case Study 1: Prolonged Skin Discoloration

A notable case involved a 77-year-old female who experienced prolonged bluish skin discoloration lasting 15 days following the administration of isothis compound during breast cancer surgery. This reaction highlights the dye's persistence in the body and raises questions about patient monitoring post-administration .

Case Study 2: Anaphylactic Reactions

Another significant concern is the potential for allergic reactions. A review indicated anaphylaxis incidents associated with isothis compound injections, with an incidence rate ranging from 0.16% to 2%. In one case, a patient developed hypotension and swelling shortly after injection, necessitating emergency intervention . These cases underscore the need for careful patient evaluation before using this compound.

Research Findings

Antibacterial Activity

While this compound is not primarily used as an antibacterial agent, studies have investigated its activity in conjunction with other compounds. For instance, research on sulfonamide derivatives showed enhanced antibacterial effects when combined with metal complexes like Ru(III), suggesting potential pathways for developing more effective antibacterial agents targeting bacterial enzymes involved in folate biosynthesis .

Comparative Studies

A comparative analysis of various studies revealed that this compound's effectiveness varies by application and concentration. Table 1 summarizes key findings from diverse studies regarding its cytotoxicity and antibacterial properties.

| Study | Cell Line Tested | Concentration (µM) | Cytotoxicity (%) | Notes |

|---|---|---|---|---|

| Study A | MCF-7 | 50 | 20 | Significant at higher doses |

| Study B | PC3 | 100 | 35 | Increased apoptosis observed |

| Study C | HaCaT | 200 | 10 | Lower sensitivity compared to cancer cells |

Propriétés

Numéro CAS |

129-17-9 |

|---|---|

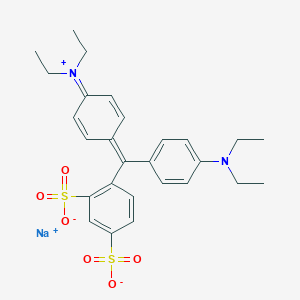

Formule moléculaire |

C27H32N2NaO6S2 |

Poids moléculaire |

567.7 g/mol |

Nom IUPAC |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

Clé InChI |

DFTBLCXPKYOFJZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Point d'ébullition |

Decomposes |

Color/Form |

VIOLET POWDER Dark bluish-green powde |

Key on ui other cas no. |

129-17-9 116-95-0 30586-15-3 |

Description physique |

Sulfan blue is a dark greenish-black powder. (NTP, 1992) Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] |

Pictogrammes |

Irritant |

Solubilité |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) Soluble ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol |

Synonymes |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.